![molecular formula C17H17N3O6S B4650913 N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4650913.png)
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Übersicht
Beschreibung
N-1-(3-acetylphenyl)-N-2-(methylsulfonyl)-N-2-(3-nitrophenyl)glycinamide, also known as AMG 487, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2006 and has since been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Wirkmechanismus
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 binds to the CXCR3 receptor and inhibits its signaling pathway. This results in the reduction of tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has also been studied for its effects on the immune system. The compound has been shown to inhibit T-cell migration and proliferation, which could have implications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 in lab experiments is its specificity for CXCR3 inhibition. This allows for targeted inhibition of the receptor without affecting other chemokine receptors. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins in the cell.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487. One direction is the development of more potent and selective CXCR3 inhibitors for use in cancer treatment. Another direction is the investigation of the compound's effects on other immune cells and its potential use in the treatment of autoimmune diseases. Additionally, further studies could explore the potential for combination therapy with other cancer treatments to enhance the efficacy of N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has been studied for its potential therapeutic applications in cancer treatment, specifically in the inhibition of chemokine receptor CXCR3. CXCR3 is known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CXCR3 by N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide 487 has been shown to reduce tumor growth and metastasis in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-12(21)13-5-3-6-14(9-13)18-17(22)11-19(27(2,25)26)15-7-4-8-16(10-15)20(23)24/h3-10H,11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALQALXSZLUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7192356 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.